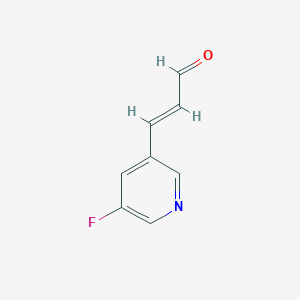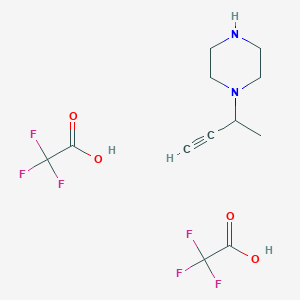
1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) is a chemical compound with the molecular formula C8H14N2.2C2HF3O2. It is a derivative of piperazine, a heterocyclic organic compound, and is often used in various chemical and pharmaceutical research applications .
Méthodes De Préparation
The synthesis of 1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) typically involves the reaction of piperazine with but-3-yn-2-yl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The product is then treated with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained with high efficiency .
Analyse Des Réactions Chimiques
1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles in the presence of a base.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Applications De Recherche Scientifique
1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in medicinal chemistry.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) can be compared with other similar compounds, such as:
1-(But-3-yn-2-yl)piperazine: The parent compound without the trifluoroacetic acid salt.
1-(But-3-yn-2-yl)piperidine: A similar compound with a piperidine ring instead of a piperazine ring.
1-(But-3-yn-2-yl)morpholine: A compound with a morpholine ring instead of a piperazine ring.
The uniqueness of 1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) lies in its specific chemical structure and the presence of the trifluoroacetic acid salt, which can influence its reactivity and interactions in various applications .
Propriétés
Formule moléculaire |
C12H16F6N2O4 |
|---|---|
Poids moléculaire |
366.26 g/mol |
Nom IUPAC |
1-but-3-yn-2-ylpiperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H14N2.2C2HF3O2/c1-3-8(2)10-6-4-9-5-7-10;2*3-2(4,5)1(6)7/h1,8-9H,4-7H2,2H3;2*(H,6,7) |
Clé InChI |
ASLVDTWGGGVLBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C#C)N1CCNCC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


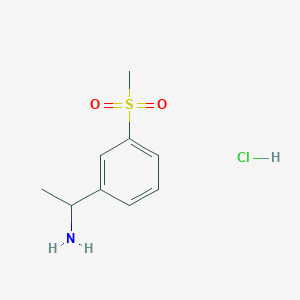
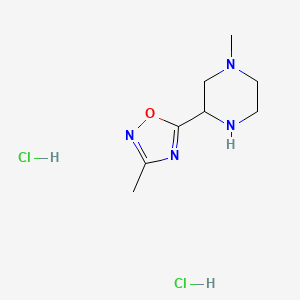
![2-[1-(Trifluoroacetamido)cyclopentyl]acetic acid](/img/structure/B13512855.png)
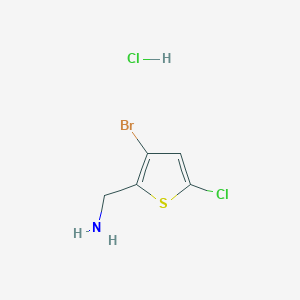
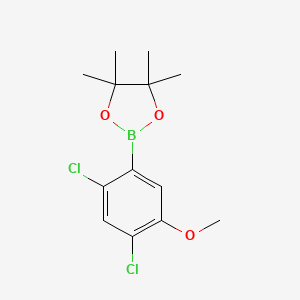
![1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid](/img/structure/B13512870.png)
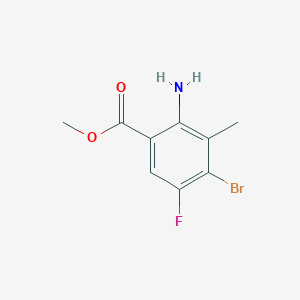
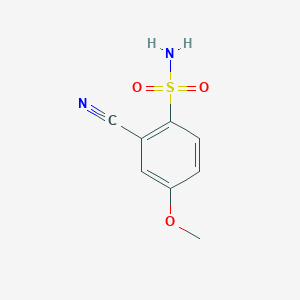
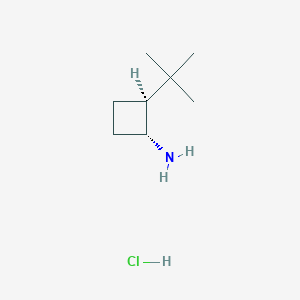
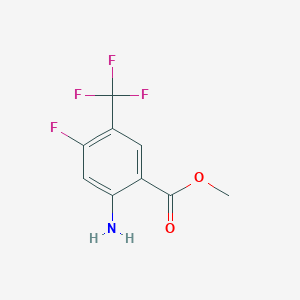

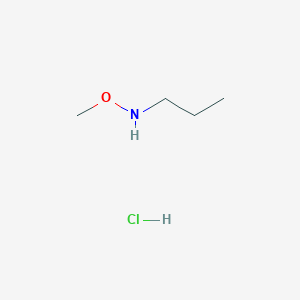
![3-[2-(Methylamino)ethoxy]benzoic acid](/img/structure/B13512905.png)
